molecular formula C16H16FN5O B2961423 4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478062-74-7

4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No. B2961423
CAS RN: 478062-74-7
M. Wt: 313.336
InChI Key: VKKPQMRROMPTNB-UHFFFAOYSA-N
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Description

“4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine” is a chemical compound with the molecular formula C16H16FN5O . It is also known as "Isoxazolo[5,4-d]pyrimidine, 4-[4-(4-fluorophenyl)-1-piperazinyl]-3-methyl-" .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • The crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate , was determined through X-ray analysis, highlighting the importance of structural elucidation in understanding the chemical properties and potential biological activities of such compounds (S. Oezbey et al., 1998).

Pharmacological Activity

  • Studies on derivatives of visnaginone and khellinone synthesized into novel compounds demonstrated significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors with analgesic and anti-inflammatory activities. These findings illustrate the potential pharmacological applications of such compounds in treating conditions involving inflammation and pain (A. Abu‐Hashem et al., 2020).

Molecular Interaction Studies

  • The inactivation of human cytochrome P450 2D6 (CYP2D6) by four mechanism-based inactivators, including compounds with structural similarities to the query chemical, was analyzed to understand adverse drug interactions and the role of molecular structures in enzyme inactivation processes (Mara R. Livezey et al., 2012).

Antiviral and Antipsychotic Potential

  • Pyrazolo[3,4-d]pyrimidines were identified as potent enterovirus inhibitors , particularly against coxsackieviruses, showcasing the antiviral potential of such compounds at nanomolar concentrations. This indicates the relevance of exploring these compounds for therapeutic applications in viral infections (J. Chern et al., 2004).
  • The synthesis of conformationally restricted butyrophenones demonstrated affinity for multiple dopamine and serotonin receptors, offering insights into the development of novel antipsychotic agents with minimized side effects (E. Raviña et al., 2000).

Mechanism of Action

While the specific mechanism of action for “4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine” is not provided in the search results, similar compounds have been studied for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-8-6-21(7-9-22)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKPQMRROMPTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327030
Record name 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine

CAS RN

478062-74-7
Record name 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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